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An In-depth Technical Guide to the Molecular Geometry of Rhenium Hexafluoride (ReFe)

Introduction

Rhenium hexafluoride (ReFe) is a binary fluoride of rhenium and one of the seventeen known
binary hexafluorides.[1] It is a volatile, yellow crystalline solid below 18.5 °C and a liquid at
room temperature, with a boiling point of 33.7 °C.[1] ReFe is a key compound in the electronics
industry for depositing thin films of rhenium.[1] As a transition metal hexafluoride with a d*
electronic configuration, its molecular geometry presents a fascinating case study at the
intersection of VSEPR theory, ligand field theory, and the Jahn-Teller effect. This guide provides
a comprehensive technical overview of the molecular structure of ReFs, detailing its theoretical
prediction, experimental determination, and the subtle complexities arising from its electronic
nature.

Theoretical Framework
Electronic Configuration and VSEPR Theory

The molecular geometry of ReFe can be initially predicted using the Valence Shell Electron Pair
Repulsion (VSEPR) theory.
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e Central Atom: Rhenium (Re) is the central atom.

e Valence Electrons: Rhenium is in Group 7, with a ground-state electron configuration of [Xe]
414 5d> 6s2. It has 7 valence electrons.

e Bonds and Oxidation State: Each of the six fluorine atoms forms a single bond with rhenium,
contributing one electron each. This results in an oxidation state of +6 for rhenium.

o Electron Count for Re(VI): In its +6 oxidation state, the rhenium atom has one remaining
valence electron (7 - 6 = 1), resulting in a d* configuration.

o Steric Number: The central rhenium atom is bonded to six fluorine atoms and has no lone
pairs of electrons. Therefore, the steric number is 6.

According to VSEPR theory, a steric number of 6 corresponds to an octahedral arrangement of
electron domains to minimize repulsion.[2][3] This predicts an ideal octahedral (On) molecular
geometry for ReFes with F-Re-F bond angles of 90° and 180°.
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Caption: VSEPR theory workflow for predicting ReFs geometry.

The Jahn-Teller Effect
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The Jahn-Teller theorem states that any non-linear molecule with a spatially degenerate
electronic ground state will undergo a geometric distortion to remove that degeneracy, as the
distortion lowers the overall energy of the species.[4]

In an octahedral field, the five d-orbitals split into a lower-energy, triply degenerate t2g set and a
higher-energy, doubly degenerate es set. For ReFs, the Re(VI) center has a d* configuration.
This single electron occupies the tzg orbitals, leading to a triply degenerate ground state.
Consequently, ReFes is a candidate for a Jahn-Teller distortion.[5][6] This effect would cause the
molecule to distort from a perfect octahedral (On) symmetry to a lower symmetry, such as a
tetragonally distorted octahedron (Dan).[4][7] Theoretical calculations predict a small tetragonal
distortion of approximately 0.005 A.[5]
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Caption: Energy level splitting due to Jahn-Teller distortion in a d* octahedral system.

Experimental Determination and Data
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The precise molecular geometry of ReFes has been investigated using various experimental
techniques, primarily gas electron diffraction for the gaseous state and vibrational
spectroscopy.

Gas Electron Diffraction

Gas-phase electron diffraction (GED) is a powerful technique for determining the structure of
molecules in the gaseous state.[8] Studies on ReFes vapor have provided high-precision data on
its bond lengths and overall symmetry. The results from GED analysis are consistent with a
molecule of On symmetry.[7] No significant distortion from a perfect octahedron was observed
within the experimental limits of uncertainty, despite theoretical predictions of a slight Jahn-
Teller effect.[7]

Vibrational Spectroscopy

Infrared (IR) and Raman spectroscopy provide insights into the vibrational modes of a
molecule, which are sensitive to its symmetry. The observation of broadened combination
bands in the vibrational spectra of ReFs, particularly those involving the vz (es) mode, is
considered evidence for a dynamic Jahn-Teller effect.[9] In this scenario, the distortion is not
static but rapidly reorients between equivalent geometries, resulting in a time-averaged
structure that appears as a regular octahedron in diffraction experiments.

Solid-State Crystallography

In the solid state at -140 °C, ReFes adopts an orthorhombic crystal structure with the space
group Pnma.[1] The ReFes molecules within the crystal lattice are discrete units that retain their
essential octahedral geometry.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the properties and
molecular structure of ReFe.

Table 1: General and Crystallographic Properties of ReFs
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Property Value Reference
Molar Mass 300.20 g/mol [1]
Melting Point 18.5°C [1]
Boiling Point 33.7°C [1]
Solid State Crystal System Orthorhombic [1]
Space Group Pnma [1]
Lattice Parameters (at -140°C) a=9417Ab=8570A ¢c= [1]
4.965 A

Table 2: Molecular Geometry Data for Gaseous ReFe

Parameter Symmetry Model Value Reference

Point Group
. On - [11[7]
(Experimental)

Re-F Bond Length (r9)  On 1.823 A [1]
Re-F Bond Length (rs)  On 1.829(2) A [7]
F-Re-F Bond Angles On 90°, 180° [1]

Table 3: Fundamental Vibrational Frequencies of Gaseous ReFs
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Frequency

Mode Symmetry Activity Reference
(cm™)
Vi aio 755 Raman [9]
V2 €o 596 Raman 9]
V3 t1u 715 Infrared [9]
Va t1u 257 Infrared 9]
Vs t29 246 Raman [9]
Ve tau 193 Inactive 9]

Experimental Protocols

Detailed experimental procedures are crucial for obtaining reliable structural data. The following
sections outline the methodologies used in key studies of ReFe.

Gas Electron Diffraction (GED) Protocol

The determination of the molecular structure of ReFs by GED involves the diffraction of a high-
energy electron beam by a jet of ReFs gas.

o Sample Preparation: A sample of ReFe is vaporized and introduced into a high-vacuum
chamber through a specialized nozzle, creating a diffuse jet of gas.

» Electron Diffraction: A monochromatic beam of electrons (typically 40-60 keV) is passed
through the gas jet.

o Scattering and Detection: The electrons are scattered by the electrostatic potential of the
atoms in the ReFs molecules. The scattered electrons produce a diffraction pattern of
concentric rings on a detector (e.g., a photographic plate or a CCD camera).

o Data Analysis: The radial distribution of scattered electron intensity is measured. This
experimental scattering curve is then compared to theoretical curves calculated for different
molecular models (e.g., a perfect On octahedron vs. a Dan distorted octahedron). A least-
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squares refinement process is used to determine the structural parameters (bond lengths,
bond angles, and vibrational amplitudes) that provide the best fit to the experimental data.[7]

Vibrational Spectroscopy Protocol (Raman and IR)

o Sample Handling: Gaseous ReFe is contained within a sample cell appropriate for the
specific technique. For IR spectroscopy, a 10-cm cell with windows transparent to infrared
radiation (e.g., AgClI or polyethylene) is used.[9] For Raman spectroscopy, the gas is held
under pressure (e.g., 3 atm at 65 °C) in a quartz tube.[9]

« Infrared (IR) Spectroscopy:
o Instrumentation: A grating spectrophotometer (e.g., Beckman IR-7) is used.[9]

o Measurement: A beam of infrared radiation is passed through the sample cell. The
instrument measures the amount of light absorbed by the sample as a function of
frequency, revealing the infrared-active vibrational modes (vs and va for an On molecule).

e Raman Spectroscopy:

o Instrumentation: A Raman spectrophotometer (e.g., Cary 81) equipped with a laser source
is used.[9]

o Measurement: The gaseous sample is irradiated with the monochromatic laser beam. The
scattered light is collected and analyzed. A small fraction of the scattered light is shifted in
frequency (the Raman effect), and these shifts correspond to the Raman-active vibrational
modes (v1, v2, and vs for an On molecule).
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Caption: Simplified experimental workflow for determining ReFs molecular geometry.

Conclusion

The molecular geometry of Rhenium Hexafluoride (ReFs) is best described as octahedral (On
point group), particularly in the gas and liquid phases.[1] This structure is consistent with
VSEPR theory predictions for a molecule with a central atom and six bonding domains. While
its d* electronic configuration makes it a candidate for a Jahn-Teller distortion, experimental
evidence from gas electron diffraction indicates that any static distortion from perfect octahedral
symmetry is negligible.[7] However, the broadening of specific bands in its vibrational spectra
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suggests the presence of a dynamic Jahn-Teller effect, where the molecule rapidly fluctuates

between equivalent distorted geometries, resulting in a time-averaged octahedral structure.[9]
In the solid state, ReFes forms an orthorhombic crystal lattice composed of discrete octahedral
molecules.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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